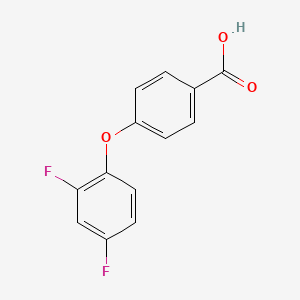
3-(3-Pyridin-4-ylphenyl)cyclobutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(3-Pyridin-4-ylphenyl)cyclobutan-1-one is a chemical compound with the CAS Number: 2241128-34-5 . It has a molecular weight of 223.27 . The IUPAC name for this compound is 3-(3-(pyridin-4-yl)phenyl)cyclobutan-1-one . The InChI code for this compound is 1S/C15H13NO/c17-15-9-14 (10-15)13-3-1-2-12 (8-13)11-4-6-16-7-5-11/h1-8,14H,9-10H2 .
Molecular Structure Analysis
The molecular structure of 3-(3-Pyridin-4-ylphenyl)cyclobutan-1-one can be represented by the InChI code 1S/C15H13NO/c17-15-9-14 (10-15)13-3-1-2-12 (8-13)11-4-6-16-7-5-11/h1-8,14H,9-10H2 . This indicates that the molecule consists of 15 carbon atoms, 13 hydrogen atoms, and 1 nitrogen atom.Physical And Chemical Properties Analysis
The physical form of 3-(3-Pyridin-4-ylphenyl)cyclobutan-1-one is oil . It is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
DNA Repair Mechanisms
Research has elucidated the role of cyclobutane pyrimidine dimers in DNA damage caused by UV radiation and the subsequent repair by DNA photolyase enzymes. Photolyases utilize the energy from visible light to cleave the cyclobutane ring of the dimer, restoring the DNA to its original state. This process is vital for maintaining genetic integrity and preventing mutations induced by UV light (Sancar, 1994).
Coordination Polymers and Photocatalysis
Coordination polymers featuring cyclobutane units demonstrate unique properties under UV light exposure, such as photocycloaddition reactions leading to structural transformations. These properties are exploited for applications like luminescence sensing of ions and selective absorption of dyes, showcasing the multifunctional potential of these materials in sensing and filtration technologies (Hu et al., 2015).
Photochemical Reactions
Studies have also focused on the photochemical behavior of cyclobutane-containing compounds, revealing their potential in synthesizing novel organic structures through light-induced reactions. For instance, the solid-state photochemical behavior of certain coordination polymers leads to [2+2] cycloaddition reactions, which could be harnessed for creating new materials with desirable chemical properties (Peedikakkal & Vittal, 2010).
Cyclobutane Derivatives as Biological Agents
Cyclobutane derivatives have been identified as nonpeptidic agonists of glucagon-like peptide-1 (GLP-1) receptor, showing promise for therapeutic applications. These compounds exhibit potent activity in vitro and in vivo, highlighting the potential of cyclobutane cores in drug development (Liu et al., 2012).
properties
IUPAC Name |
3-(3-pyridin-4-ylphenyl)cyclobutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO/c17-15-9-14(10-15)13-3-1-2-12(8-13)11-4-6-16-7-5-11/h1-8,14H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOZKELANWJXIGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1=O)C2=CC=CC(=C2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Pyridin-4-ylphenyl)cyclobutan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-N-[2-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B2936912.png)
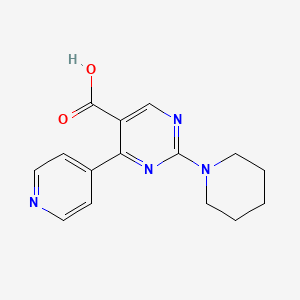
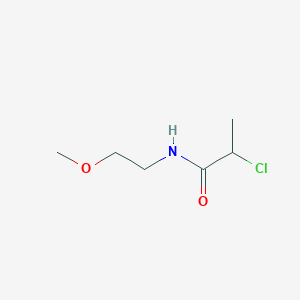
![7-((4-Methoxy-3-methylphenyl)sulfonyl)-2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine](/img/structure/B2936916.png)
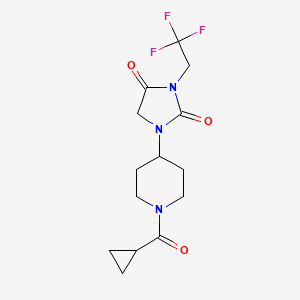
![4-((benzo[b]thiophene-2-carboxamido)methyl)-N-(tert-butyl)piperidine-1-carboxamide](/img/structure/B2936922.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2936923.png)
![N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2936925.png)
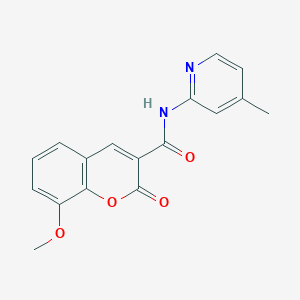
![2-[[5-Methyl-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]amino]acetic acid](/img/structure/B2936927.png)
![N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2936928.png)
